(4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride
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Overview
Description
(4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride is an organic compound with the molecular formula C8H9BrClFN. It is a derivative of methanamine, substituted with bromine, fluorine, and a methyl group on the phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-fluoro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The primary alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluorophenyl)methanamine;hydrochloride
- (4-Bromo-2-fluoro-6-methylphenyl)methanamine;hydrochloride
- (4-Bromo-2-(trifluoromethyl)phenyl)methanamine;hydrochloride
Uniqueness
(4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
(4-bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5-7(9)3-2-6(4-11)8(5)10;/h2-3H,4,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFHVEWEGFFQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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